

Spectroscopic Data for Ethyl 6hydroxyoctanoate Currently Unavailable in Publicly Accessible Databases

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Compound of Interest		
Compound Name:	Ethyl 6-hydroxyoctanoate	
Cat. No.:	B15334030	Get Quote

Extensive searches for spectroscopic data (NMR, IR, and MS) and detailed experimental protocols for **ethyl 6-hydroxyoctanoate** have not yielded specific results for this compound. Publicly available chemical databases and scientific literature predominantly contain information for a related compound, ethyl 6-hydroxyhexanoate.

This lack of readily available information suggests that the full spectroscopic characterization of **ethyl 6-hydroxyoctanoate** may not be published in easily accessible sources. Researchers, scientists, and drug development professionals seeking this specific data may need to perform their own synthesis and characterization of the compound.

For reference and comparative purposes, spectroscopic data for the closely related analogue, ethyl 6-hydroxyhexanoate, is available. It is important to note that while structurally similar, the spectral data for ethyl 6-hydroxyhexanoate will differ from that of **ethyl 6-hydroxyoctanoate** due to the difference in the length of the carbon chain.

Alternative: Spectroscopic Data for Ethyl 6hydroxyhexanoate

While specific data for the requested octanoate is unavailable, the following provides an example of the type of data that would be collected, using its hexanoate analogue.

¹H NMR (Proton Nuclear Magnetic Resonance)



The ¹H NMR spectrum of ethyl 6-hydroxyhexanoate would provide information on the chemical environment of the hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would indicate the number of unique carbon environments and their chemical shifts.

IR (Infrared) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH) and ester (C=O) groups. For a hydroxy ester like ethyl 6-hydroxyhexanoate, key peaks would be expected around:

- ~3400 cm⁻¹ (broad): O-H stretch of the alcohol.
- ~2935 cm⁻¹: C-H stretch of the alkyl chain.
- ~1730 cm⁻¹: C=O stretch of the ester.
- ~1250 cm⁻¹: C-O stretch of the ester.

MS (Mass Spectrometry)

Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern, aiding in structure elucidation.

Experimental Protocols

The general experimental protocols for obtaining this type of spectroscopic data are standardized:

- NMR Spectroscopy: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are then acquired.
- IR Spectroscopy: A small amount of the neat liquid sample is placed on the crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer, and the

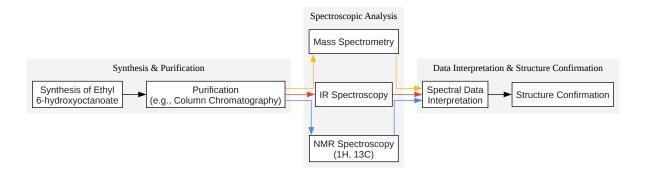


spectrum is recorded.

 Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS) to determine its mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **ethyl 6-hydroxyoctanoate**.



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A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

In conclusion, while a detailed technical guide on the spectroscopic data of **ethyl 6-hydroxyoctanoate** cannot be provided at this time due to a lack of available data, the information on the related ethyl 6-hydroxyhexanoate and the general methodologies presented here can serve as a valuable reference for researchers in the field.

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